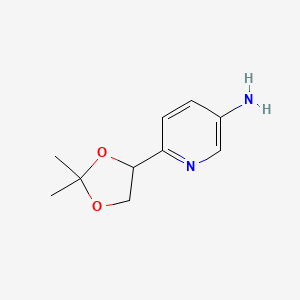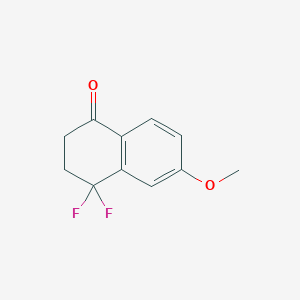![molecular formula C22H13ClO B13886584 7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran is a complex organic compound with the molecular formula C22H13ClO and a molecular weight of 328.79 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenylnaphtho[1,2-b]benzofuran can be achieved through a photochemical reaction involving 2,3-disubstituted benzofurans . The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . The starting materials, terarylenes, are prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound involve bulk custom synthesis and procurement . The compound is typically produced in large quantities and requires stringent quality control measures to ensure high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while reduction reactions may yield alcohols or hydrocarbons . Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-5-phenylnaphtho[1,2-b]benzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, compounds containing the benzofuran moiety have been found to inhibit tumor necrosis factor (TNF-α) production, contributing to their anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-5-phenylbenzo[b]naphtho[2,1-d]furan: A closely related compound with similar structural features and applications.
Dibenzo[b,d]furan derivatives: These compounds share the benzofuran core and exhibit various biological activities, including anticancer and antimicrobial properties.
Uniqueness
7-Chloro-5-phenylnaphtho[1,2-b]benzofuran is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity . This compound’s distinct structure allows for targeted interactions with molecular pathways, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H13ClO |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
7-chloro-5-phenylnaphtho[1,2-b][1]benzofuran |
InChI |
InChI=1S/C22H13ClO/c23-19-11-6-12-20-21(19)18-13-17(14-7-2-1-3-8-14)15-9-4-5-10-16(15)22(18)24-20/h1-13H |
Clave InChI |
IOGOBWBKTRPOBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC5=C3C(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
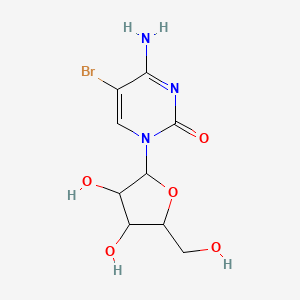
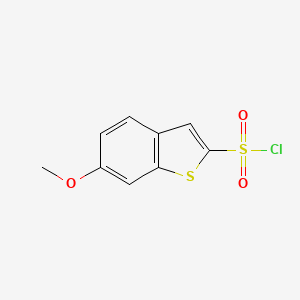
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
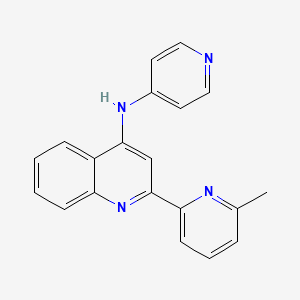
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![(4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B13886540.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
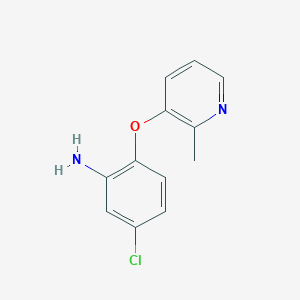
![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)

